molecular formula C6H12ClN3O B1142653 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride CAS No. 1249733-51-4

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride

Cat. No. B1142653
M. Wt: 177.63198
InChI Key:
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Description

“3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride” is a compound with the molecular formula C6H12ClN3. It is a derivative of 3-(1H-pyrazol-4-yl)propan-1-amine .


Molecular Structure Analysis

The InChI code for the compound is 1S/C6H11N3/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3,7H2,(H,8,9) . This indicates that the compound has a pyrazole ring attached to a propylamine group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 125.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(4-aminopyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYNEVYTYPHPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride

Synthesis routes and methods

Procedure details

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol (1.41 g, 8.23 mmol) was dissolved in MeOH (15 mL). Pd/C (0.532 g, 0.82 mmol) was added and the mixture was stirred under H2 at rt for 16 hours. The reaction mixture was filtered and the solvent evaporated in vacuo to afford the title compound as a red/brown oil (1.18 g, 100%); LCMS, Rt=0.31 min (MeOH-FA method), m/z 142 (MH+).
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.532 g
Type
catalyst
Reaction Step Two
Yield
100%

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